molecular formula C9H16O6 B3266184 acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol CAS No. 41991-02-0

acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol

Cat. No.: B3266184
CAS No.: 41991-02-0
M. Wt: 220.22 g/mol
InChI Key: PHXSAVHCJHKSJU-UHFFFAOYSA-N
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Description

Acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol is a chemical compound with the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol . This compound is characterized by the presence of an acetic acid group and a furan ring substituted with two methoxy groups and a methanol group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol typically involves the reaction of methanol with 2,5-dimethoxyfuran in the presence of acetic anhydride . The reaction conditions often include a controlled temperature and the use of a catalyst to facilitate the reaction. The yield of this synthesis can be optimized by adjusting the molar ratios of the reactants and the reaction time.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and higher yields. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong acids or bases as catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both acetic acid and methanol groups, along with the furan ring, makes it a versatile compound for various chemical transformations and research applications .

Properties

IUPAC Name

acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4.C2H4O2/c1-9-6-3-4-7(5-8,10-2)11-6;1-2(3)4/h3-4,6,8H,5H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXSAVHCJHKSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1C=CC(O1)(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70786783
Record name Acetic acid--(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70786783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41991-02-0
Record name Acetic acid--(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70786783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol
Reactant of Route 2
acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol
Reactant of Route 3
acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol
Reactant of Route 4
acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol
Reactant of Route 5
acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol
Reactant of Route 6
acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol

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